[5-Amino-2-(trifluoromethyl)phenyl]boronic acid
Description
Properties
Molecular Formula |
C7H7BF3NO2 |
|---|---|
Molecular Weight |
204.94 g/mol |
IUPAC Name |
[5-amino-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H7BF3NO2/c9-7(10,11)5-2-1-4(12)3-6(5)8(13)14/h1-3,13-14H,12H2 |
InChI Key |
ZPCVZOIGRAAFFA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)N)C(F)(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Halogenation and Subsequent Amination of Trifluoromethyl-Substituted Phenylboronic Acids
One common approach starts with a trifluoromethyl-substituted phenylboronic acid derivative, such as 2-(trifluoromethyl)phenylboronic acid. Electrophilic aromatic substitution or directed ortho-metalation can be used to introduce a halogen (e.g., bromine) at the 5-position, which is then converted to the amino group via palladium-catalyzed amination or nucleophilic aromatic substitution.
- Key reagents and conditions:
- Halogenation agents (e.g., N-bromosuccinimide).
- Palladium catalysts for amination (e.g., Pd(OAc)2 with appropriate ligands).
- Amination reagents such as ammonia or amine salts.
This method benefits from the regioselectivity imparted by the trifluoromethyl group and boronic acid directing effects.
Direct Synthesis via Nitrile Solvent-Mediated Thiolation and Halogenation
A patented industrially relevant process describes the preparation of related trifluoromethyl-substituted amino phenyl compounds via reaction of disulfides with halogenating agents in nitrile solvents under inert atmosphere. This method offers rapid reaction times (less than 5 minutes) and high efficiency, avoiding long reaction times and harsh conditions typical of older methods.
- Process highlights:
- Use of sulfuryl chloride as a halogenating agent.
- Reaction under nitrogen atmosphere without oxygen.
- Disulfides such as bis(trifluoromethyl) disulfide as reagents.
- The reaction can be carried out continuously or in situ.
This approach is notable for its speed, environmental friendliness, and suitability for scale-up in industrial settings.
Organocatalytic Synthesis via Asymmetric Homologation
Though more focused on allylboronic acids, organocatalytic methods involving trifluoromethyl diazomethane and boronic acid derivatives provide a stereoselective route to trifluoromethyl-substituted boronic acids. While this method is more complex and aimed at chiral products, the underlying chemistry demonstrates the versatility of boronic acid functionalization with trifluoromethyl groups.
- Catalysts and conditions:
- BINOL as a chiral catalyst.
- Use of alkenylboroxines and trifluoromethyl diazomethane.
- Ethanol as a reagent to prevent racemic background reactions.
This method is valuable for producing highly stereoselective trifluoromethylated boronic acids, potentially adaptable to amino-substituted analogs.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Halogenation + Palladium-catalyzed amination | Regioselective introduction of amino group | Well-established, adaptable to various substrates | Requires palladium catalysts, multi-step |
| Nitrile solvent-mediated thiolation and halogenation | Rapid, industrially scalable process | Fast reaction times, environmentally friendly | Requires inert atmosphere, specific reagents |
| Organocatalytic asymmetric homologation | Stereoselective synthesis of trifluoromethyl boronic acids | High enantioselectivity, novel approach | Complex, lower yields for certain substrates |
| Functional group transformation from formyl derivatives | Versatile intermediate for amino derivatives | Facilitates diverse downstream chemistry | Additional synthetic steps needed |
Research Findings and Spectral Characterization
Studies have shown that the presence of the electron-withdrawing trifluoromethyl group increases the acidity of the boronic acid, influencing its reactivity and stability. Spectral characterization (NMR, IR, MS) confirms the successful incorporation of substituents and the integrity of the boronic acid group. Additionally, isomerization to benzoxaborole structures has been observed under certain conditions, which is relevant for biological activity considerations.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
This compound is extensively utilized in palladium-catalyzed Suzuki–Miyaura couplings to form biaryl and heteroaryl structures. The boronic acid moiety facilitates transmetalation with aryl halides or triflates, enabling efficient carbon–carbon bond formation.
Key Features:
-
Regioselectivity: The trifluoromethyl group enhances electrophilicity at the ortho position, directing coupling to electron-deficient partners .
-
Catalyst Systems: Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed, with bases like K₂CO₃ or NaOAc in THF/H₂O or DME solvents.
-
Efficiency: Yields typically exceed 80% under optimized conditions.
Table 1: Representative Suzuki Coupling Conditions
| Aryl Halide | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 85% |
| 2-Iodopyridine | PdCl₂(dppf) | NaOAc | DME | 78% |
Boroxine Formation via Dehydration
Under thermal or dehydrating conditions, the compound undergoes self-condensation to form a trimeric boroxine. This reaction is reversible and influenced by moisture .
Mechanism:
Stability: The electron-withdrawing trifluoromethyl group destabilizes the boroxine, requiring anhydrous conditions for isolation .
Esterification with Diols and Alcohols
The boronic acid reacts with diols (e.g., pinacol) or alcohols to form stable boronic esters, critical for protecting-group strategies or sensor applications .
Example:
Equilibrium Control: The amino group enhances solubility in protic solvents, shifting equilibrium toward ester formation.
Halodeboronation
Treatment with aqueous halogens (X₂) replaces the boronic acid group with halogens via electrophilic substitution .
Reactivity Order:
Example:
Yield: ~70% for bromination under mild conditions .
Isomerization to Benzoxaborole Derivatives
In weakly acidic or alcoholic solutions, the compound undergoes cyclization to form 3-hydroxybenzoxaborole, a structure with demonstrated antimicrobial activity .
Mechanism:
Biological Relevance: The cyclic form inhibits Candida albicans LeuRS with a binding affinity comparable to Tavaborole (AN2690) .
Table 2: Antimicrobial Activity of Benzoxaborole Isomer
| Microorganism | MIC (μg/mL) |
|---|---|
| Bacillus cereus | 8 |
| Candida albicans | 32 |
Enzyme Inhibition via Reversible Covalent Binding
The boronic acid group forms transient bonds with serine/threonine residues in proteases and kinases, enabling enzyme inhibition. This mechanism is exploited in cancer research to target kinases like EGFR.
Key Interaction:
Scientific Research Applications
Chemistry: In chemistry, [5-Amino-2-(trifluoromethyl)phenyl]boronic acid is widely used as a building block in the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its boronic acid group can form reversible covalent bonds with diols, making it useful in the design of enzyme inhibitors and sensors .
Medicine: Its ability to interact with biological molecules makes it a candidate for the design of new therapeutic agents .
Industry: In industrial applications, this compound is used in the production of advanced materials and polymers. Its unique chemical properties make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of [5-Amino-2-(trifluoromethyl)phenyl]boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, leading to the formation of stable complexes. This interaction is crucial in its role as an enzyme inhibitor and in other biological applications .
Comparison with Similar Compounds
Structural and Electronic Effects
Key Substituent Comparisons:
- 5-Trifluoromethyl-2-formylphenylboronic Acid (CF₃ and -CHO groups): The electron-withdrawing -CF₃ and -CHO substituents increase acidity compared to unsubstituted phenylboronic acids. The -CF₃ group stabilizes the boronate anion, lowering the pKa significantly . In contrast, the amino group (-NH₂) in the target compound is electron-donating, which may raise the pKa relative to the formyl analog. Benzoxaborole Formation: The formyl group in 5-Trifluoromethyl-2-formylphenylboronic acid facilitates isomerization to 3-hydroxybenzoxaborole, a cyclic structure implicated in antifungal activity .
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid (-OCH₂CH₂OCH₃ group): Methoxyethyl substituents enhance hydrophobic interactions in enzyme binding, as demonstrated in HDAC inhibition studies. The amino group in the target compound may instead participate in hydrogen bonding, offering distinct binding modes .
- 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic Acid (Halogen and -CF₃ groups): Halogens (Cl, F) and -CF₃ groups improve stability and reactivity in cross-coupling reactions. The amino group in the target compound could reduce oxidative stability but increase solubility in aqueous media .
Biological Activity
[5-Amino-2-(trifluoromethyl)phenyl]boronic acid is a compound belonging to the class of boronic acids, which have gained attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and potential antiviral properties.
Antiproliferative Activity
Research indicates that boronic acids, including derivatives like this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the antiproliferative properties of several phenylboronic acid derivatives and found that certain compounds induced cell cycle arrest and apoptosis in cancer cells. Specifically, compounds with trifluoromethyl substitutions demonstrated enhanced activity due to their ability to interfere with cell cycle progression and activate apoptotic pathways .
Table 1: Antiproliferative Activity of Boronic Acid Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A2780 (Ovarian) | 18 | Induces G2/M arrest, caspase activation |
| 2-Fluoro-6-formylphenylboronic acid | MV-4-11 (Leukemia) | 15 | Cell cycle-specific agent |
| 3-Morpholino-5-fluorobenzoxaborole | A549 (Lung) | 44.6 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro studies demonstrated moderate antibacterial activity against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of established antibiotics like Tavaborole . The compound's mechanism appears to involve inhibition of leucyl-tRNA synthetase (LeuRS), a critical enzyme for protein synthesis in bacteria.
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Escherichia coli | 50 | Tavaborole | 100 |
| Bacillus cereus | 25 | AN2690 | 50 |
| Candida albicans | 100 | Amphotericin B | 25 |
Potential Antiviral Activity
Recent studies have explored the potential of boronic acids as inhibitors of viral proteases, particularly in the context of SARS-CoV-2. Compounds derived from boronic acids were shown to inhibit the main protease (Mpro) of SARS-CoV-2 in vitro, suggesting that they could serve as a basis for developing antiviral agents targeting viral replication processes .
Case Study: SARS-CoV-2 Mpro Inhibition
In a study assessing various boronic acid derivatives, it was found that certain compounds exhibited up to 23% inhibition of Mpro activity at concentrations around 20 µM. This selectivity indicates a promising avenue for further research into antiviral applications .
Q & A
How can researchers optimize the synthesis of [5-Amino-2-(trifluoromethyl)phenyl]boronic acid to improve yield and purity?
Methodological Answer:
The synthesis often involves Suzuki-Miyaura coupling, where brominated precursors (e.g., 2-Bromo-4-(trifluoromethyl)aniline) react with boronic acid derivatives. Key steps include:
- Precursor Selection : Use 2-Bromo-5-(trifluoromethyl)aniline as a starting material due to its reactivity in cross-coupling reactions .
- Catalytic System : Employ Pd-based catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) under inert conditions to minimize side reactions .
- Purification : Utilize HPLC (e.g., retention time 1.31 minutes under SMD-TFA05 conditions) to isolate the product and confirm purity .
- Acidity Control : The trifluoromethyl group enhances acidity, which can stabilize intermediates during synthesis .
What analytical methods are recommended for characterizing and quantifying impurities in this compound?
Methodological Answer:
- LC-MS/MS : Provides high sensitivity for detecting trace impurities (e.g., carboxy or methyl phenyl boronic acid derivatives) at concentrations <1 ppm. Validate parameters (LOD, LOQ, linearity) per ICH guidelines .
- HPLC : Use reverse-phase columns with trifluoroacetic acid (TFA) mobile phases to separate isomers and byproducts. Retention time and mass spectra (e.g., m/z 243 [M+H-C4H9OCO]+) aid identification .
- NMR Spectroscopy : Confirm structural integrity via ¹¹B and ¹⁹F NMR to assess boron environment and trifluoromethyl group stability .
How does the trifluoromethyl group influence the compound’s reactivity in drug discovery applications?
Methodological Answer:
- Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity, enhancing binding to electron-rich biological targets (e.g., enzyme active sites) .
- Metabolic Stability : Fluorination reduces oxidative metabolism, improving pharmacokinetic profiles.
- Docking Studies : Computational models (e.g., molecular docking with leucyl-tRNA synthetase) predict binding modes and affinity. Adjust substituents to optimize interactions .
What experimental precautions are critical for handling this compound in aqueous conditions?
Methodological Answer:
- Storage : Store at 0–6°C in anhydrous conditions to prevent hydrolysis of the boronic acid group .
- Buffering : Use pH-controlled environments (e.g., sodium bicarbonate) to stabilize the boronate ester form, reducing degradation .
- Moisture-Sensitive Reactions : Conduct reactions under nitrogen/argon and use desiccants (e.g., molecular sieves) .
How can researchers resolve contradictions in catalytic efficiency across different synthetic protocols?
Methodological Answer:
- Parameter Screening : Systematically vary temperature, solvent (e.g., 1,2-dimethoxyethane vs. THF), and catalyst loading to identify optimal conditions .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to detect intermediates and rate-limiting steps .
- Cross-Validation : Compare yields and impurity profiles from independent methods (e.g., patent-based vs. literature protocols) to isolate variables .
What advanced strategies can be used to study the compound’s interaction with biomolecules?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to proteins or nucleic acids .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of complex formation .
- Crystallography : Co-crystallize with target enzymes (e.g., microbial synthetases) to resolve 3D binding modes .
How do structural modifications (e.g., amino vs. hydroxymethyl substituents) impact biological activity?
Methodological Answer:
- SAR Studies : Synthesize analogs (e.g., [5-Amino-2-(hydroxymethyl)phenyl]boronic acid) and compare IC₅₀ values in bioassays .
- Computational Modeling : Use DFT calculations to assess electronic effects of substituents on boronic acid acidity and binding .
- Protease Inhibition Assays : Test modified compounds against serine proteases (e.g., thrombin) to correlate structure with inhibitory potency .
What are the challenges in scaling up synthesis while maintaining impurity thresholds?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline HPLC) to detect deviations during scale-up .
- Purification Optimization : Use preparative chromatography or recrystallization to remove persistent byproducts (e.g., dihydroxyborane derivatives) .
- Regulatory Compliance : Align impurity limits (e.g., <1 ppm genotoxic impurities) with ICH Q3A/B guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
